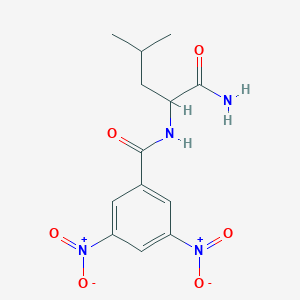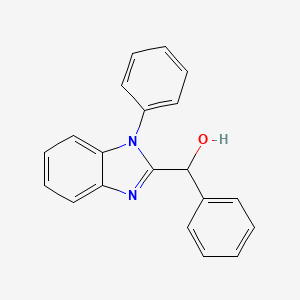![molecular formula C17H23NO B5171588 N-[3-(1-naphthyloxy)propyl]-1-butanamine](/img/structure/B5171588.png)
N-[3-(1-naphthyloxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-naphthyloxy)propyl]-1-butanamine, commonly known as NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. NBOMe is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, NBOMe has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, the drug has also been studied for its potential scientific research applications.
Wirkmechanismus
NBOMe is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The drug binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the 5-HT2A receptor is believed to be responsible for the altered perception, mood, and thought patterns experienced by users of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBOMe are not well understood, but studies have shown that the drug can cause a range of effects on the body. These effects include increased heart rate, blood pressure, body temperature, and respiration rate. NBOMe can also cause hallucinations, altered perception, mood, and thought patterns. The drug has been associated with adverse effects such as seizures, psychosis, and death.
Vorteile Und Einschränkungen Für Laborexperimente
NBOMe has several advantages for use in scientific research applications. The drug is a potent agonist of the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the receptor and its role in hallucinogenic effects. Additionally, NBOMe has a high affinity for the receptor, which allows for precise and selective activation of the receptor. However, the use of NBOMe in scientific research is limited by its potential for adverse effects and its legality as a recreational drug.
Zukünftige Richtungen
There are several future directions for research on NBOMe. One area of research is the potential therapeutic applications of hallucinogens in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of new compounds that can selectively activate the serotonin 5-HT2A receptor without causing adverse effects. Additionally, research is needed to better understand the biochemical and physiological effects of NBOMe and its potential for harm.
Synthesemethoden
The synthesis of NBOMe involves the reaction of 2C-H compounds with a substituted phenylacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields the corresponding amine, which is then coupled with butyraldehyde to form NBOMe. The synthesis of NBOMe is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
NBOMe has been studied for its potential scientific research applications, particularly in the field of neuroscience. The drug has been used as a tool to study the serotonin 5-HT2A receptor and its role in hallucinogenic effects. NBOMe has also been used to study the effects of hallucinogens on brain function and behavior. Additionally, the drug has been used to study the potential therapeutic applications of hallucinogens in the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(3-naphthalen-1-yloxypropyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-3-12-18-13-7-14-19-17-11-6-9-15-8-4-5-10-16(15)17/h4-6,8-11,18H,2-3,7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAHFZVKNQHPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-naphthalen-1-yloxypropyl)butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)



![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)

![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)
![2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)
![3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171601.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)